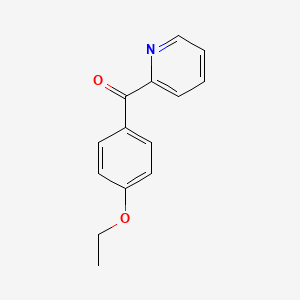
N-(4-méthoxybenzyl)cyclohexanamine
Vue d'ensemble
Description
N-(4-methoxybenzyl)cyclohexanamine, also known as 4-MBCH, is an organic compound that belongs to the class of compounds known as cycloalkylamines. It is a colorless crystalline solid with a melting point of 88-90°C and a molecular weight of 227.3 g/mol. 4-MBCH has been studied for its potential applications in chemical synthesis, medicinal research, and drug development.
Applications De Recherche Scientifique
Chimie organométallique
N-(4-méthoxybenzyl)cyclohexanamine: a été utilisé dans la synthèse de dérivés de thiosemicarbazone et de leurs complexes avec le ruthénium (II)-p-cymène . Ces complexes ont été étudiés pour leurs structures à l'état solide, leurs spectres RMN et leur comportement redox. La coordination du ligand thiosemicarbazone avec le centre de ruthénium forme un cycle chélate à cinq chaînons, ce qui est important pour comprendre la réactivité et la stabilité de ces composés organométalliques.
Études de cytotoxicité
Les complexes de ruthénium synthétisés mentionnés ci-dessus ont été évalués pour leur cytotoxicité contre diverses lignées de cellules cancéreuses, notamment NCI-H460, A549 et MDA-MB-231 . Bien qu'ils n'aient pas montré une puissance supérieure à celle du cisplatine, ils ont montré une plus grande efficacité, en particulier le complexe dérivé de HL1. Cela suggère des applications potentielles dans le développement de nouveaux médicaments anticancéreux.
Synthèse de ligands
This compound: est utilisé comme précurseur dans les réactions de condensation pour préparer des ligands thiosemicarbazone (HL1 et HL2) . Ces ligands sont essentiels à la formation de complexes métalliques qui ont des applications en chimie médicinale et en catalyse.
Chimie analytique
Le comportement redox des dérivés de This compound peut être analysé à l'aide de techniques comme la voltamétrie cyclique . Ceci est important pour comprendre les processus de transfert d'électrons dans divers systèmes chimiques, ce qui a des implications dans les capteurs et autres dispositifs analytiques.
Mécanisme D'action
Target of Action
Related compounds such as n-(4-aminobutanoyl)-s-(4-methoxybenzyl)-l-cysteinylglycine (nsl-cg) have been found to target replication-transcription and rna dependent polymerase of sars cov-2 . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase .
Mode of Action
For instance, NSL-CG can work against two major targets of SARS CoV-2, replication-transcription and RNA dependent polymerase . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was found to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .
Biochemical Pathways
For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Result of Action
For instance, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to prevent amyloid beta (Aβ) formation and reduce the levels of phosphorylated forms of tau .
Analyse Biochimique
Biochemical Properties
N-(4-methoxybenzyl)cyclohexanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
N-(4-methoxybenzyl)cyclohexanamine has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of N-(4-methoxybenzyl)cyclohexanamine involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, it may interact with proteins involved in gene expression, resulting in changes in the expression levels of certain genes. These molecular interactions contribute to the compound’s overall effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxybenzyl)cyclohexanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to N-(4-methoxybenzyl)cyclohexanamine may result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)cyclohexanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of N-(4-methoxybenzyl)cyclohexanamine can cause adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
N-(4-methoxybenzyl)cyclohexanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its presence can influence metabolic flux and alter the levels of specific metabolites. The compound’s interactions with enzymes can lead to changes in their activity, further affecting the overall metabolic processes within cells .
Transport and Distribution
Within cells and tissues, N-(4-methoxybenzyl)cyclohexanamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of N-(4-methoxybenzyl)cyclohexanamine are crucial for its activity and function, as they determine the compound’s availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of N-(4-methoxybenzyl)cyclohexanamine plays a key role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within certain subcellular regions can enhance its interactions with target biomolecules, thereby influencing its overall effects on cellular processes .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULMJLIEXHYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298142 | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63674-11-3 | |
| Record name | NSC121076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




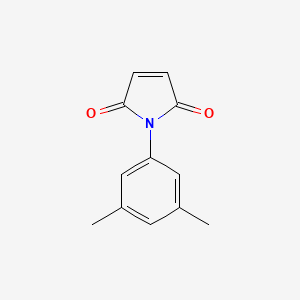
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)
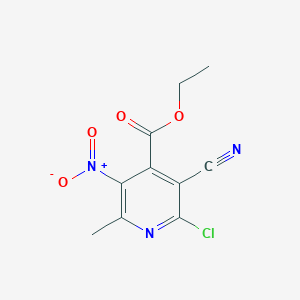


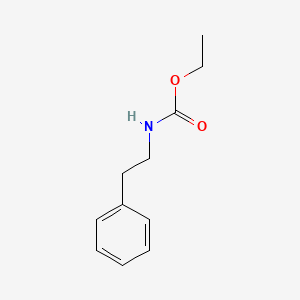

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
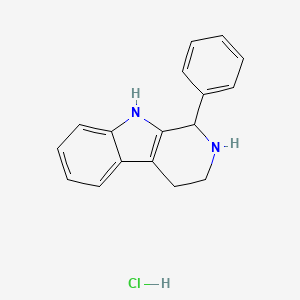
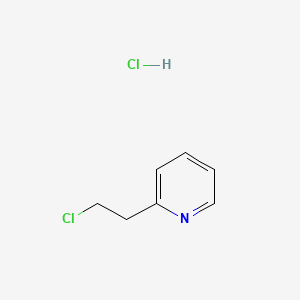
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
